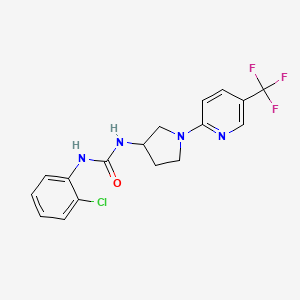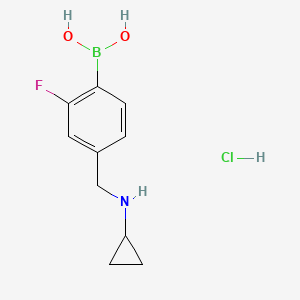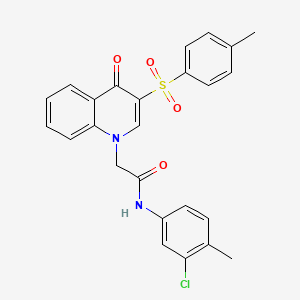
N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as CMOTQA and has been synthesized using various methods.
作用机制
The mechanism of action of CMOTQA is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. CMOTQA has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is activated when cells are damaged or no longer needed. The induction of apoptosis in cancer cells is a desirable outcome for anticancer drugs as it can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
CMOTQA has been shown to have low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using CMOTQA in lab experiments is its low toxicity towards normal cells. This makes it a safer compound to work with compared to other anticancer drugs that have high toxicity towards normal cells. However, one limitation of using CMOTQA in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for research on CMOTQA. One area of research could be to investigate the potential of CMOTQA as a treatment for drug-resistant cancer cells. Another area of research could be to investigate the potential of CMOTQA in combination with other anticancer drugs to enhance their effectiveness. Additionally, further research could be done to investigate the anti-inflammatory and antioxidant properties of CMOTQA and its potential applications in the treatment of other diseases.
合成方法
There are several methods for synthesizing CMOTQA, but the most common one is the reaction between 3-chloro-4-methylphenylamine and 4-oxo-3-tosylquinoline-1(4H)-acetic acid. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as N-hydroxybenzotriazole (HOBt). The final product is obtained by purification using column chromatography.
科学研究应用
CMOTQA has been studied extensively for its potential applications in medicinal chemistry. It has been found to have antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancer cells. CMOTQA has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-7-11-19(12-8-16)33(31,32)23-14-28(22-6-4-3-5-20(22)25(23)30)15-24(29)27-18-10-9-17(2)21(26)13-18/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLVINVMJXRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

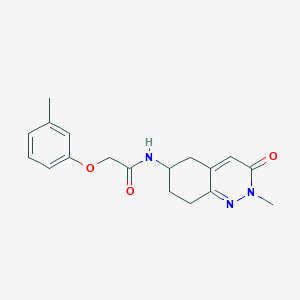
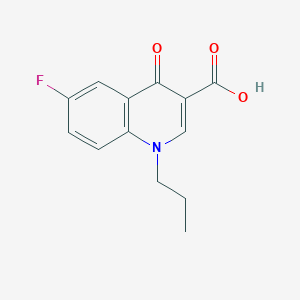
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)
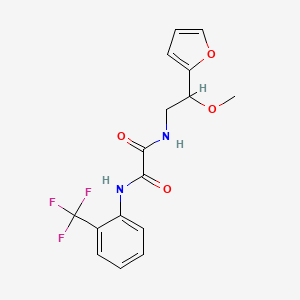
![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2792281.png)
![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)
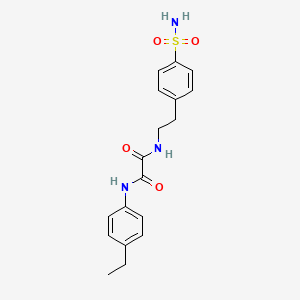
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)
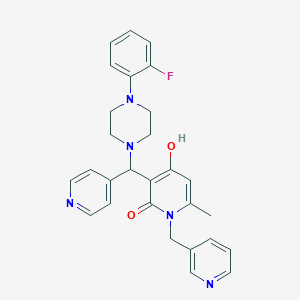
![N-(3-chlorophenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2792286.png)
